molecular formula C8H14N2 B130197 Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) CAS No. 154235-26-4

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI)

Cat. No.: B130197
CAS No.: 154235-26-4
M. Wt: 138.21 g/mol
InChI Key: YQKQVPOJEVDMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) is an organic compound that features a cyclopentene ring substituted with a dimethylamino group and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) typically involves the reaction of cyclopentanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction proceeds through the formation of an enaminone intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The removal of by-products and purification of the final product are also critical steps in the industrial process.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various heterocyclic compounds, enaminones, and substituted cyclopentenes. These products are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.

Scientific Research Applications

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group can donate electron density, making the compound reactive towards electrophiles. Additionally, the methylene group can participate in cycloaddition and condensation reactions, forming stable products through the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) include:

Uniqueness

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)-(9CI) is unique due to its specific structure, which combines a cyclopentene ring with a dimethylamino and methylene group. This unique combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

154235-26-4

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

N'-cyclopent-2-en-1-yl-N,N-dimethylmethanimidamide

InChI

InChI=1S/C8H14N2/c1-10(2)7-9-8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3

InChI Key

YQKQVPOJEVDMLV-UHFFFAOYSA-N

SMILES

CN(C)C=NC1CCC=C1

Canonical SMILES

CN(C)C=NC1CCC=C1

Synonyms

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.